molecular formula C8H7F3N4 B1434367 [8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine CAS No. 1020041-12-6

[8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine

Cat. No.: B1434367
CAS No.: 1020041-12-6
M. Wt: 216.16 g/mol
InChI Key: PXTYJUBKBDANCA-UHFFFAOYSA-N
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Description

[8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine is a chemical compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a trifluoromethyl group attached to a triazolopyridine ring, which is further connected to a methanamine group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Biochemical Analysis

Biochemical Properties

(8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including those involved in metabolic pathways and signal transduction. The compound’s trifluoromethyl group enhances its binding affinity to certain enzymes, leading to either inhibition or activation of enzymatic activity. For instance, it has been shown to inhibit enzymes such as carbonic anhydrase and cholinesterase, which are crucial in physiological processes .

Cellular Effects

The effects of (8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can alter the expression of genes involved in apoptosis, cell cycle regulation, and metabolic pathways. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, (8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine exerts its effects through specific binding interactions with biomolecules. The compound’s trifluoromethyl group enhances its ability to form hydrogen bonds and hydrophobic interactions with target proteins. This results in the inhibition or activation of enzyme activity, depending on the nature of the interaction. Furthermore, it has been shown to modulate gene expression by binding to transcription factors and altering their activity .

Dosage Effects in Animal Models

The effects of (8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can induce toxic effects, including cellular apoptosis and tissue damage. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications while minimizing potential adverse effects .

Metabolic Pathways

(8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound has been shown to influence the levels of key metabolites, thereby affecting overall cellular metabolism. Its interaction with metabolic enzymes, such as those involved in glycolysis and the citric acid cycle, underscores its potential impact on cellular energy production and metabolic homeostasis .

Transport and Distribution

The transport and distribution of (8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s trifluoromethyl group enhances its ability to cross cellular membranes, facilitating its distribution to various cellular compartments. Additionally, it interacts with binding proteins that regulate its localization and accumulation within cells, thereby influencing its overall bioavailability and activity .

Subcellular Localization

The subcellular localization of (8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine is critical for its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound exerts its effects at the appropriate sites within the cell, thereby modulating cellular processes and functions effectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine typically involves the reaction of 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine with appropriate reagents under controlled conditions. One common method involves the use of hydrazine hydrate and ethanol, followed by the addition of 2-chloropyrazine . The reaction is carried out at elevated temperatures, and the product is purified through various techniques such as extraction and crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and waste management to ensure environmental compliance.

Chemical Reactions Analysis

Types of Reactions

[8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted triazolopyridines.

Scientific Research Applications

Chemistry

In chemistry, [8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and pathways, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has been evaluated for its activity against various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine stands out due to its specific trifluoromethyl group and methanamine linkage. These structural features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N4/c9-8(10,11)5-2-1-3-15-6(4-12)13-14-7(5)15/h1-3H,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTYJUBKBDANCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(=C1)C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine
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[8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine
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[8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine
Reactant of Route 4
[8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine
Reactant of Route 5
[8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine
Reactant of Route 6
[8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine

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